molecular formula C9H12ClNO2S B2557948 2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride CAS No. 2225145-03-7

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride

Cat. No.: B2557948
CAS No.: 2225145-03-7
M. Wt: 233.71
InChI Key: LKEPTHDMEIBBJG-UHFFFAOYSA-N
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Description

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride is a chemical compound with a molecular weight of 233.7 g/mol and a purity of at least 95% . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride involves several steps. One common method includes the reaction of 3-mercaptophenylacetic acid with ammonia in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar principles, often optimizing the process for higher yields and purity .

Chemical Reactions Analysis

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

    2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride: This compound has a similar structure but with the sulfanyl group in a different position, leading to different reactivity and selectivity.

    2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride:

Properties

IUPAC Name

2-amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-2-1-3-7(13)4-6;/h1-4,8,13H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEPTHDMEIBBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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